molecular formula C16H22N2O4 B4640782 2-{2-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID

2-{2-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID

Cat. No.: B4640782
M. Wt: 306.36 g/mol
InChI Key: BKJVUMNGGDZVOP-UHFFFAOYSA-N
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Description

2-{2-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID is a complex organic compound that features a piperazine ring substituted with a dimethylphenyl group and an oxoethoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt . The reaction conditions often require a basic environment, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{2-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-OXOETHOXY}ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{2-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler compound with a similar core structure but lacking the dimethylphenyl and oxoethoxyacetic acid groups.

    2,3-Dimethylphenylpiperazine: Similar but lacks the oxoethoxyacetic acid moiety.

    Oxoethoxyacetic Acid Derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

2-{2-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the dimethylphenyl group enhances its lipophilicity, while the oxoethoxyacetic acid moiety can participate in various chemical reactions, making it a versatile compound for research and development.

Properties

IUPAC Name

2-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-12-4-3-5-14(13(12)2)17-6-8-18(9-7-17)15(19)10-22-11-16(20)21/h3-5H,6-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJVUMNGGDZVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)COCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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